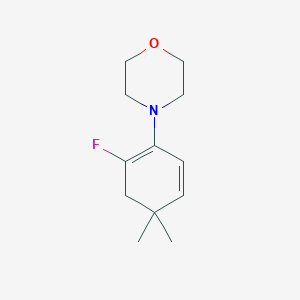
Acetic acid;6-phenylhexa-3,5-dien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-phenylhexa-3,5-dien-2-ol is a chemical compound with the molecular formula C12H12O2 It is known for its unique structure, which includes both an acetic acid moiety and a phenyl-substituted hexadienol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-phenylhexa-3,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 6-phenylhexa-3,5-dien-2-one with acetic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-phenylhexa-3,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-phenylhexa-3,5-dien-2-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;6-phenylhexa-3,5-dien-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its phenyl ring can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with other molecules. These interactions contribute to its reactivity and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylhexa-3,5-dien-2-one: Similar structure but lacks the acetic acid moiety.
Methyl 3,5-dimethoxyphenylacetate: Contains a phenyl ring with methoxy substituents and an ester group.
Uniqueness
Acetic acid;6-phenylhexa-3,5-dien-2-ol is unique due to the presence of both an acetic acid moiety and a phenyl-substituted hexadienol chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
112087-61-3 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
acetic acid;6-phenylhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C12H14O.C2H4O2/c1-11(13)7-5-6-10-12-8-3-2-4-9-12;1-2(3)4/h2-11,13H,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
WVWAAEWFRNRUIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC=CC1=CC=CC=C1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile](/img/structure/B14312629.png)
![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
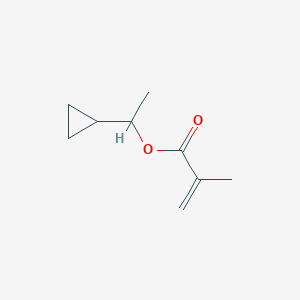

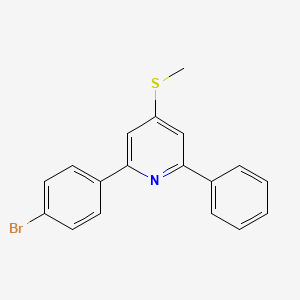
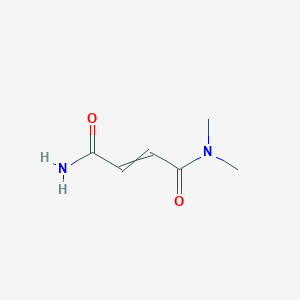
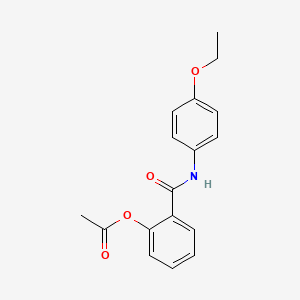
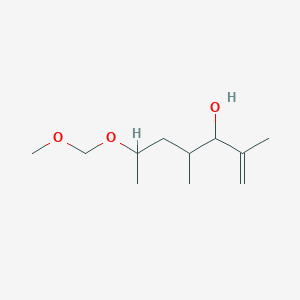
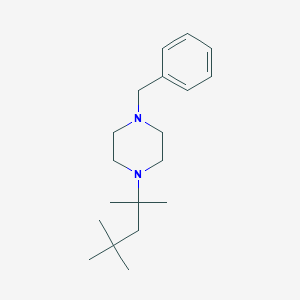
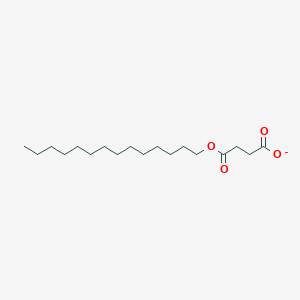
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)

